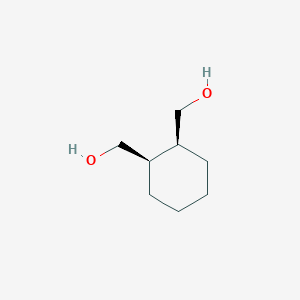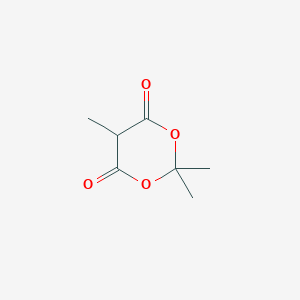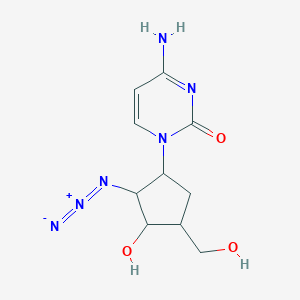![molecular formula C9H14O B050291 1-But-3-enyl-6-oxabicyclo[3.1.0]hexane CAS No. 119681-01-5](/img/structure/B50291.png)
1-But-3-enyl-6-oxabicyclo[3.1.0]hexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-But-3-enyl-6-oxabicyclo[3.1.0]hexane is a bicyclic compound that is commonly known as epoxomicin. It is a potent inhibitor of the proteasome, which is an essential cellular protein complex that plays a critical role in protein degradation. Epoxomicin has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and autoimmune diseases.
Wirkmechanismus
Epoxomicin exerts its pharmacological effects by inhibiting the proteasome, which is an essential cellular protein complex that plays a critical role in protein degradation. The proteasome degrades misfolded and damaged proteins, as well as regulatory proteins involved in various cellular processes. By inhibiting the proteasome, epoxomicin leads to the accumulation of misfolded proteins, which induces apoptosis in cancer cells and protects neurons from oxidative stress.
Biochemische Und Physiologische Effekte
Epoxomicin has been shown to have potent anti-cancer activity in various cancer cell lines, including breast cancer, prostate cancer, and leukemia. It induces apoptosis in cancer cells by inhibiting the proteasome, leading to the accumulation of misfolded proteins and activation of the apoptotic pathway. Moreover, epoxomicin has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's diseases. It protects neurons from oxidative stress and prevents the accumulation of misfolded proteins. Additionally, epoxomicin has been shown to have immunosuppressive effects, making it a potential therapeutic agent for autoimmune diseases.
Vorteile Und Einschränkungen Für Laborexperimente
Epoxomicin has several advantages and limitations for lab experiments. One of the advantages is its potent inhibitory activity against the proteasome, making it a useful tool for studying the role of the proteasome in various cellular processes. Moreover, epoxomicin has been shown to have potent anti-cancer activity, making it a useful tool for studying cancer biology. However, one of the limitations of epoxomicin is its low solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics. Additionally, epoxomicin is a potent inhibitor of the proteasome, which can lead to off-target effects and affect the normal cellular processes.
Zukünftige Richtungen
Epoxomicin has several potential future directions for research. One of the future directions is to develop more potent and selective inhibitors of the proteasome, which can lead to better therapeutic outcomes and fewer off-target effects. Moreover, epoxomicin has been shown to have neuroprotective effects, making it a potential therapeutic agent for neurodegenerative diseases. Further research is needed to investigate the potential therapeutic applications of epoxomicin in these diseases. Additionally, epoxomicin has been shown to have immunosuppressive effects, making it a potential therapeutic agent for autoimmune diseases. Further research is needed to investigate the potential therapeutic applications of epoxomicin in these diseases.
Synthesemethoden
Epoxomicin can be synthesized through various methods, including chemical synthesis and fermentation. The chemical synthesis of epoxomicin involves the use of complex organic reactions and requires a high level of expertise. On the other hand, the fermentation method involves the use of microorganisms to produce epoxomicin. This method is more cost-effective and environmentally friendly. However, the yield of epoxomicin through fermentation is relatively low compared to chemical synthesis.
Wissenschaftliche Forschungsanwendungen
Epoxomicin has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have potent anti-cancer activity by inhibiting the proteasome, which leads to the accumulation of misfolded proteins and induces apoptosis in cancer cells. Moreover, epoxomicin has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's diseases. Additionally, it has been shown to have immunosuppressive effects, making it a potential therapeutic agent for autoimmune diseases.
Eigenschaften
CAS-Nummer |
119681-01-5 |
|---|---|
Produktname |
1-But-3-enyl-6-oxabicyclo[3.1.0]hexane |
Molekularformel |
C9H14O |
Molekulargewicht |
138.21 g/mol |
IUPAC-Name |
1-but-3-enyl-6-oxabicyclo[3.1.0]hexane |
InChI |
InChI=1S/C9H14O/c1-2-3-6-9-7-4-5-8(9)10-9/h2,8H,1,3-7H2 |
InChI-Schlüssel |
ILCPYTLMGISCNO-UHFFFAOYSA-N |
SMILES |
C=CCCC12CCCC1O2 |
Kanonische SMILES |
C=CCCC12CCCC1O2 |
Synonyme |
6-Oxabicyclo[3.1.0]hexane, 1-(3-butenyl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



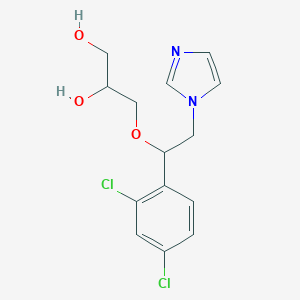
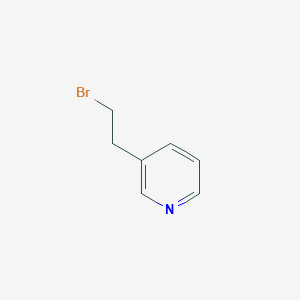
![3-[(2-Ethylhexyl)oxy]thiophene](/img/structure/B50212.png)
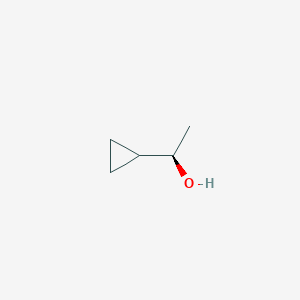
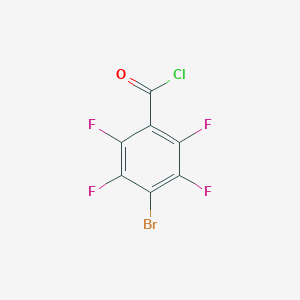
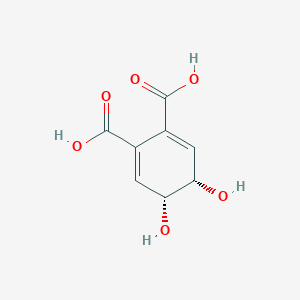
![2-{5-[3-(6-Benzoyl-1-propylnaphthalen-2-yloxy)propoxy]indol-1-YL}ethanoic acid](/img/structure/B50235.png)
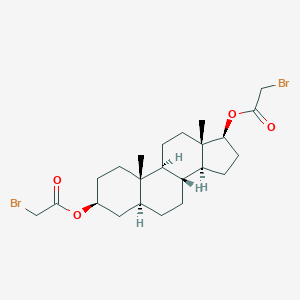
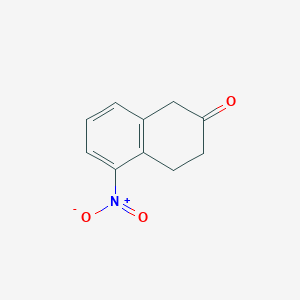
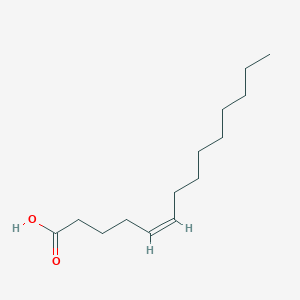
![Methyl 1,6-diazabicyclo[3.1.0]hexane-5-carboxylate](/img/structure/B50242.png)
